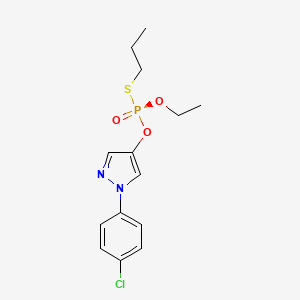
(-)-Pyraclofos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Pyraclofos: is an organophosphorus compound known for its insecticidal properties. It is used primarily in agricultural settings to control a variety of pests. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pyraclofos typically involves the reaction of chlorpyrifos with a chiral auxiliary to introduce the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Pyraclofos undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Produces oxo-derivatives of this compound.
Reduction: Yields reduced phosphorus compounds.
Substitution: Results in the formation of hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: (-)-Pyraclofos is used as a model compound in studies of stereoselective reactions and chiral synthesis.
Biology: In biological research, this compound is used to study the effects of organophosphorus compounds on enzyme activity, particularly acetylcholinesterase.
Medicine: While not commonly used in medicine, this compound serves as a reference compound in toxicological studies to understand the impact of organophosphorus pesticides on human health.
Industry: In the agricultural industry, this compound is widely used as an insecticide to protect crops from pests, thereby improving yield and quality.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Pyraclofos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system in pests.
Comparaison Avec Des Composés Similaires
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action but different stereochemistry.
Diazinon: An organophosphorus compound used as an insecticide with a broader spectrum of activity.
Malathion: Known for its use in both agricultural and public health settings, it has a different safety profile compared to (-)-Pyraclofos.
Uniqueness: this compound is unique due to its specific stereochemistry, which enhances its selectivity and potency as an insecticide. This stereochemical configuration allows for more effective binding to the target enzyme, making it a valuable compound in pest control.
Propriétés
Numéro CAS |
1374255-23-8 |
|---|---|
Formule moléculaire |
C14H18ClN2O3PS |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m1/s1 |
Clé InChI |
QHGVXILFMXYDRS-OAQYLSRUSA-N |
SMILES isomérique |
CCCS[P@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


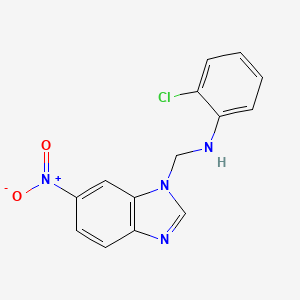
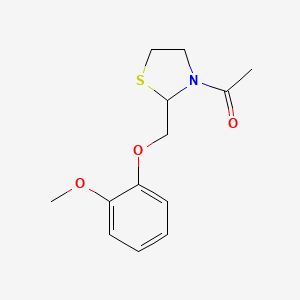
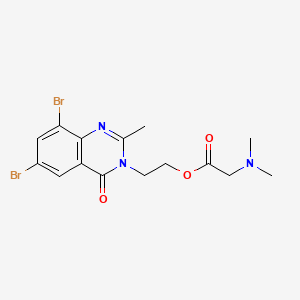

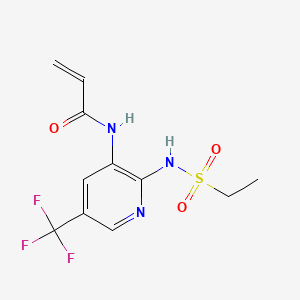
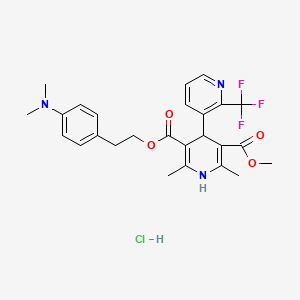


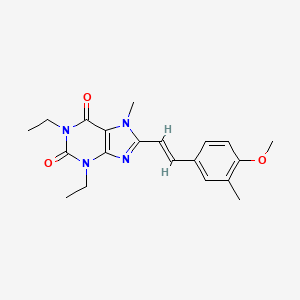
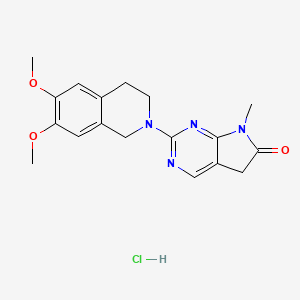
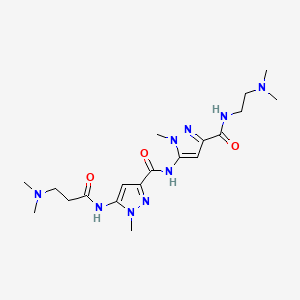
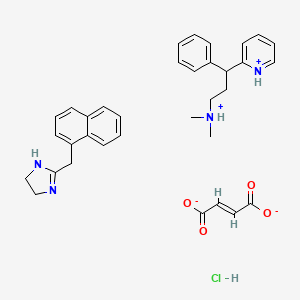
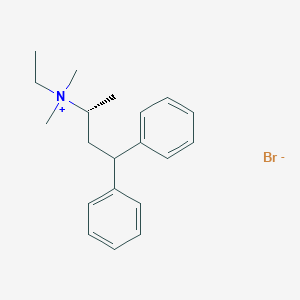
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
